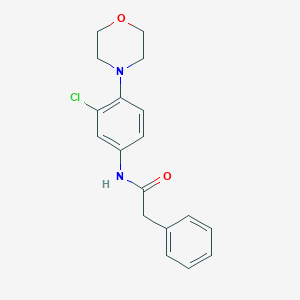
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide, also known as CMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to inhibit the activity of cyclin-dependent kinases, which are enzymes that regulate the cell cycle. In neuroprotection, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation. In pain management, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to inhibit the activity of TRPV1 receptors, which are involved in pain sensation.
Biochemical and Physiological Effects
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to have various biochemical and physiological effects in the body, depending on the specific application. In cancer research, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In neuroprotection, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been shown to reduce oxidative stress and inflammation, which are key factors in neurodegenerative diseases. In pain management, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to have analgesic effects by inhibiting the activity of pain receptors.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide in lab experiments is its high selectivity for certain enzymes and receptors, which allows for more targeted and specific effects. Additionally, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to have low toxicity and minimal side effects in animal studies. However, one limitation of using N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain applications.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide. One area of interest is the development of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide derivatives with improved solubility and bioavailability for more effective use in therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide and its potential applications in other fields of medicine. Finally, clinical trials are needed to determine the safety and efficacy of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide in humans for various therapeutic applications.
Conclusion
In conclusion, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment, neuroprotection, and pain management. Its mechanism of action involves the inhibition of certain enzymes and receptors in the body, and it has been found to have various biochemical and physiological effects depending on the specific application. While there are some limitations to its use in lab experiments, there are several potential future directions for research on N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide that could lead to significant advancements in medicine.
合成法
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-morpholin-4-ylphenylamine with 2-phenylacetyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide.
科学的研究の応用
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and pain management. In cancer research, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to have analgesic effects by inhibiting the activity of certain pain receptors.
特性
分子式 |
C18H19ClN2O2 |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-13-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,22) |
InChIキー |
YNCUMJVWJHQPTM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B246208.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246219.png)
![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)



![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)